

Synthesis and Characterization of Enalaprilat tert-Butyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Enalaprilat tert-Butyl Ester
CAS No.:	674796-29-3
Cat. No.:	B584638

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Executive Summary & Introduction

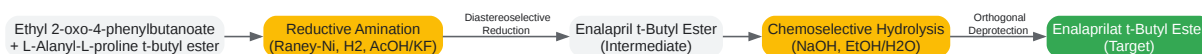
Enalaprilat is the active, potent diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Enalapril. In advanced drug development, peptide synthesis, and pharmacokinetic profiling, selectively protected derivatives such as **Enalaprilat tert-Butyl Ester** (CAS 674796-29-3) serve as critical intermediates^{[1][2]}. The presence of the tert-butyl ester on the proline carboxyl group provides orthogonal protection, allowing targeted chemical modifications at the phenylbutyric acid moiety without triggering unwanted side reactions.

This technical guide outlines a robust, two-step synthetic protocol for **Enalaprilat tert-butyl ester**. As a self-validating system, the methodology leverages a highly diastereoselective reductive amination followed by a chemoselective saponification, ensuring high stereochemical fidelity (SSS configuration) and chemical purity.

Mechanistic Pathway & Synthetic Strategy

The synthesis relies heavily on the orthogonal stability of ester groups under basic conditions.

- Step 1: Diastereoselective Reductive Amination. Ethyl 2-oxo-4-phenylbutanoate is coupled with **3** (CAS 29375-30-2) via reductive amination[3]. Using a Raney-Nickel catalyst optimized with specific additives, the reaction heavily favors the desired (S,S,S) diastereomer over the (R,S,S) byproduct[4][5]. This yields the intermediate **6** (CAS 108428-39-3)[6].
- Step 2: Chemoselective Saponification. The intermediate contains both an ethyl ester and a tert-butyl ester. Because the tert-butyl group is sterically hindered, mild base hydrolysis selectively cleaves the unhindered ethyl ester, yielding the target mono-acid, **Enalaprilat tert-butyl ester**[7].



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Workflow for the stereoselective synthesis of **Enalaprilat tert-Butyl Ester**.

Detailed Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood using standard Schlenk line techniques where hydrogen gas is involved.

Protocol A: Synthesis of Enalapril tert-Butyl Ester (Intermediate)

Causality & Design: The choice of Raney-Nickel over Palladium on Carbon (Pd/C) is critical. While Pd/C yields a poor diastereomeric ratio (approx. 1.5:1), Raney-Ni inherently provides an ~11:1 (SSS:RSS) ratio[4]. The strategic addition of acetic acid and potassium fluoride further enhances this ratio to 17:1 by modulating the imine-enamine equilibrium and altering the active catalyst surface[5].

Materials:

- Ethyl 2-oxo-4-phenylbutanoate: 10.0 g (48.5 mmol)

- L-Alanyl-L-proline tert-butyl ester: 11.7 g (48.5 mmol)[3]
- Raney-Nickel (Activated): 1.5 g
- Acetic Acid (Glacial): 1.1 g
- Potassium Fluoride: 0.5 g
- Absolute Ethanol: 100 mL
- Hydrogen Gas

Step-by-Step Procedure:

- **Imine Formation:** In a 250 mL high-pressure hydrogenation vessel, dissolve ethyl 2-oxo-4-phenylbutanoate and L-alanyl-L-proline tert-butyl ester in 100 mL of absolute ethanol. Stir at 25°C for 30 minutes to allow the intermediate Schiff base to form.
- **Catalyst Addition:** Add glacial acetic acid, potassium fluoride, and the activated Raney-Nickel catalyst to the solution.
- **Hydrogenation:** Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the vessel to 40 psi with hydrogen gas and heat the mixture to 45°C. Stir vigorously (1000 rpm) for 12-14 hours.
- **Work-up:** Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst (Caution: Raney-Ni is pyrophoric; keep wet).
- **Isolation:** Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove acetic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield crude Enalapril tert-butyl ester[6].

Protocol B: Chemoselective Hydrolysis to Enalaprilat tert-Butyl Ester

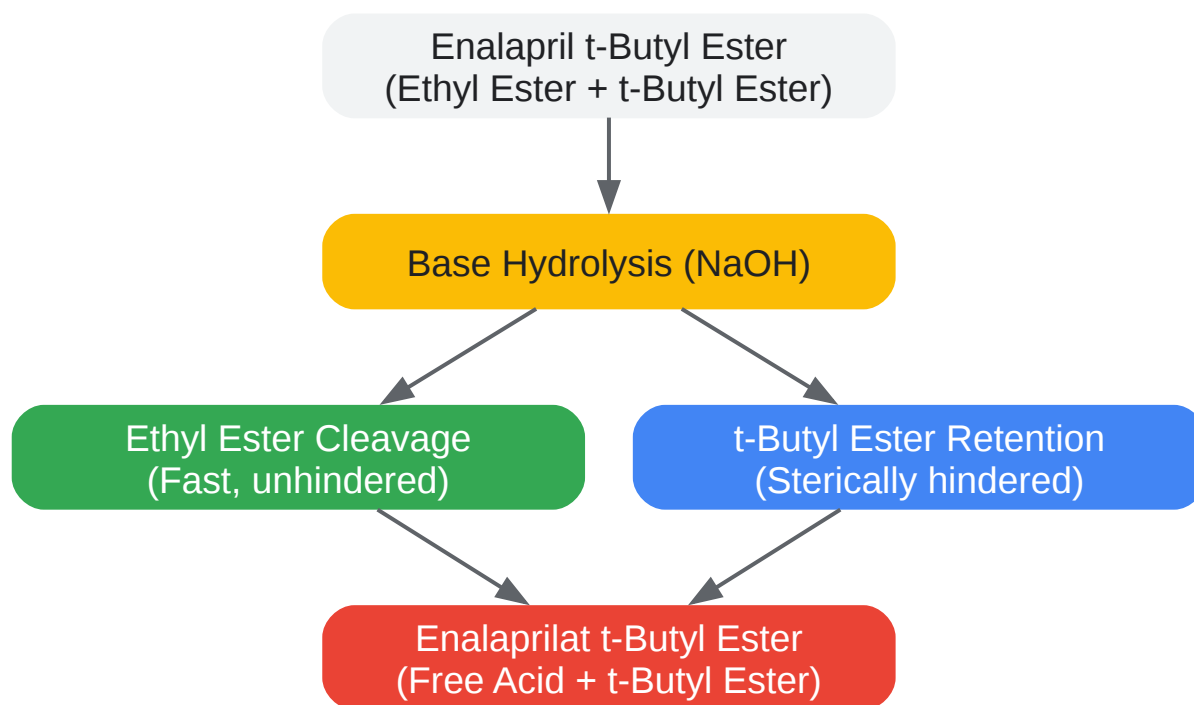
Causality & Design: Sodium hydroxide in aqueous ethanol rapidly attacks the primary-like carbon of the ethyl ester. The bulky tert-butyl group shields its ester carbonyl from nucleophilic attack by the hydroxide ion, creating a self-validating orthogonal deprotection system[7].

Materials:

- Crude Enalapril tert-butyl ester: 10.0 g (~23 mmol)
- Sodium Hydroxide (NaOH): 1.1 g (27.5 mmol, 1.2 eq)
- Ethanol: 40 mL
- Deionized Water: 40 mL
- 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

- Saponification: Dissolve the crude Enalapril tert-butyl ester in 40 mL of ethanol in a 250 mL round-bottom flask. Add a solution of NaOH dissolved in 40 mL of deionized water[7].
- Reaction Monitoring: Stir the mixture at 25°C for 2-3 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or HPLC. The starting material spot will disappear, replaced by a more polar spot corresponding to the carboxylate salt. Do not heat, as elevated temperatures risk partial cleavage of the tert-butyl ester.
- Neutralization: Once complete, cool the flask in an ice bath (0-5°C). Carefully add 1M HCl dropwise until the pH reaches approximately 4.2 to 4.5 (the isoelectric point of the zwitterionic product)[7].
- Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Triturate the product with cold diethyl ether to yield purified **Enalaprilat tert-butyl ester** as a white to off-white solid[1][2].



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Chemoselective hydrolysis leveraging the steric hindrance of the tert-butyl group.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized **Enalaprilat tert-butyl ester**, specific analytical benchmarks must be met. Table 1 summarizes the optimization of the reductive amination step, while Table 2 outlines the analytical specifications of the final product.

Table 1: Catalyst and Additive Effects on Diastereomeric Ratio (Reductive Amination)[4][5]

Catalyst System	Additives	SSS : RSS Ratio	Yield (%)
Pd/C (10%)	None	1.5 : 1	85
Raney-Nickel	None	6.7 : 1	88
Raney-Nickel	Acetic Acid	11 : 1	90
Raney-Nickel	Acetic Acid + KF	17 : 1	92

Table 2: Analytical Specifications for **Enalaprilat tert-Butyl Ester**[1][2]

Parameter	Specification	Analytical Method
Chemical Formula	C ₂₂ H ₃₂ N ₂ O ₅	N/A
Molecular Weight	404.50 g/mol	Mass Spectrometry (ESI+)
Purity	≥ 96.5%	HPLC (UV at 215 nm)
Appearance	White to off-white solid	Visual Inspection
Storage Conditions	2-8°C (Refrigerator)	Stability Protocol

Mechanistic Insights: Stereoselectivity & Orthogonality

The success of this protocol hinges on two fundamental chemical principles:

- **Stereinduction via the Dipeptide:** During the reductive amination, the chiral centers of the L-alanyl-L-proline moiety exert significant steric influence over the incoming trajectory of the hydrogen atoms onto the imine double bond. The specific use of Raney-Nickel coordinates both the imine nitrogen and the adjacent carbonyl oxygen, locking the conformation and directing hydride delivery to the Re face, establishing the required (S) configuration at the new stereocenter[4].
- **Steric Shielding in Hydrolysis:** The tert-butyl cation is highly stable, making tert-butyl esters susceptible to acidic cleavage (via an S_N1/E1 mechanism) but highly resistant to basic hydrolysis (B_{AC}2 mechanism). The bulky methyl groups block the Bürgi-Dunitz trajectory required for hydroxide attack. Thus, the ethyl ester is hydrolyzed at a rate magnitudes faster than the tert-butyl ester, ensuring perfect chemoselectivity.

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